molecular formula C17H13IN2O B5361928 2-iodo-N-(2-methylquinolin-8-yl)benzamide

2-iodo-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B5361928
M. Wt: 388.20 g/mol
InChI Key: SOXWWORFYPTFFI-UHFFFAOYSA-N
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Description

2-Iodo-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an iodine atom at the second position of the benzamide moiety and a 2-methylquinolin-8-yl group attached to the nitrogen atom of the benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(2-methylquinolin-8-yl)benzamide can be achieved through a metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. This method involves the use of trihaloisocyanuric acid as a halogen source under air at room temperature. The reaction proceeds with high regioselectivity and yields the desired product in good to excellent yields .

Industrial Production Methods

The use of trihaloisocyanuric acid as a halogen source is advantageous due to its cost-effectiveness and atom economy .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-methylquinolin-8-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Trihalo-isocyanuric Acid: Used for halogenation reactions.

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

    Halogenated Derivatives: Formed through halogenation reactions.

    Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

2-Iodo-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, leading to the modulation of biological activities. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of both the iodine atom and the 2-methylquinolin-8-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-iodo-N-(2-methylquinolin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O/c1-11-9-10-12-5-4-8-15(16(12)19-11)20-17(21)13-6-2-3-7-14(13)18/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXWWORFYPTFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3I)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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